![molecular formula C7H11N3 B573805 5,6,7,8-四氢咪唑[1,2-a]吡啶-6-胺 CAS No. 185796-58-1](/img/structure/B573805.png)
5,6,7,8-四氢咪唑[1,2-a]吡啶-6-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features an imidazo[1,2-a]pyridine core, which is a fused bicyclic system containing both imidazole and pyridine rings. The presence of the amine group at the 6-position adds to its chemical reactivity and versatility.
科学研究应用
Orexin Receptor Antagonism
One of the most notable applications of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine derivatives is their role as antagonists of orexin receptors (OX1 and OX2). Orexins are neuropeptides that regulate arousal, wakefulness, and appetite. Compounds that inhibit these receptors are being explored for their potential in treating sleep disorders such as narcolepsy and insomnia. Research indicates that these compounds can modulate sleep-wake cycles and may offer therapeutic benefits for related conditions such as anxiety and stress-related disorders .
Inhibition of Heparanase-1
Recent studies have highlighted the potential of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine as a potent inhibitor of heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases. The inhibition of HPSE1 can disrupt tumor growth and metastasis by preventing the degradation of heparan sulfate proteoglycans in the extracellular matrix. Novel derivatives have shown improved selectivity and potency against HPSE1 compared to previous compounds .
Synthesis and Structure-Activity Relationship
The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine involves complex multi-step processes that can be optimized to enhance yield and reduce by-products. Recent advancements have focused on streamlining synthesis methods to produce derivatives with varying substituents at key positions to evaluate their biological activity effectively. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can significantly influence the pharmacological profile of these compounds .
Clinical Trials for Sleep Disorders
Several clinical trials have been conducted to assess the efficacy of orexin receptor antagonists derived from 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine in treating sleep disorders. One study demonstrated that these compounds could significantly increase REM sleep duration while reducing wakefulness during the night in animal models . This finding supports further exploration in human trials.
Cancer Therapeutics
Another case study focused on the application of HPSE1 inhibitors derived from this compound in cancer therapy. Preclinical models showed that these inhibitors could effectively reduce tumor size and metastasis in various cancer types by interfering with the tumor microenvironment . These results provide a foundation for developing new cancer treatments targeting heparanase activity.
Summary Table of Applications
Application | Mechanism/Target | Potential Benefits |
---|---|---|
Orexin Receptor Antagonism | Inhibition of OX1/OX2 receptors | Treatment for insomnia/narcolepsy |
Heparanase-1 Inhibition | Targeting HPSE1 | Cancer therapy; reduction in metastasis |
Neurological Disorders | Modulation of neuropeptide signaling | Treatment for anxiety/stress disorders |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine typically involves multi-step processes starting from commercially available precursors. One common method involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization and reduction steps. For instance, the condensation of 2-aminopyridine with an aldehyde in the presence of an acid catalyst can form an intermediate, which is then cyclized under basic conditions to yield the imidazo[1,2-a]pyridine core. Subsequent reduction of the double bonds in the ring system using hydrogenation or other reducing agents leads to the formation of the tetrahydro derivative .
Industrial Production Methods
Industrial production methods for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and high-yielding processes. This could include the use of continuous flow reactors for the cyclization and reduction steps, as well as the development of efficient purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The imidazo[1,2-a]pyridine core can be further reduced to modify the degree of saturation in the ring system.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Electrophiles: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
作用机制
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit bacterial enzymes, leading to antimicrobial activity, or modulate neurotransmitter receptors, resulting in analgesic or neuroprotective effects. The exact pathways involved would require detailed biochemical studies to elucidate .
相似化合物的比较
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Contains a pyrazine ring, offering different electronic properties.
5,6,7,8-Tetrahydroimidazo[4,5-c]pyridine: Another structural isomer with potential biological activity.
Uniqueness
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine is unique due to its specific ring structure and the presence of the amine group at the 6-position. This combination of features provides distinct chemical reactivity and potential for diverse applications in various fields.
生物活性
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C7H11N3
- Molecular Weight : 137.18 g/mol
- CAS Number : 1367938-31-5
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine has been implicated in various biological pathways:
- P2X7 Receptor Modulation : This compound acts as an antagonist at the P2X7 receptor, a ligand-gated ion channel involved in inflammatory responses and pain pathways. Its modulation can potentially alleviate conditions associated with chronic pain and inflammation .
- Neurotransmitter Interaction : The compound has shown interactions with neurotransmitter systems, particularly in sleep regulation. It may influence orexin receptors which are critical in sleep-wake cycles and could have applications in treating sleep disorders .
Antinociceptive Effects
Research indicates that 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine exhibits significant antinociceptive properties. In animal models of neuropathic pain, the compound demonstrated a dose-dependent reduction in pain behaviors, suggesting its potential as a therapeutic agent for pain management .
Anti-inflammatory Properties
Studies have shown that this compound can significantly reduce inflammation in models of acute and chronic inflammatory diseases. Its ability to inhibit the release of pro-inflammatory cytokines from immune cells highlights its potential role in treating inflammatory conditions such as arthritis and colitis .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine:
属性
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-6-1-2-7-9-3-4-10(7)5-6/h3-4,6H,1-2,5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGFKLHPPROGNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2CC1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185796-58-1 |
Source
|
Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。